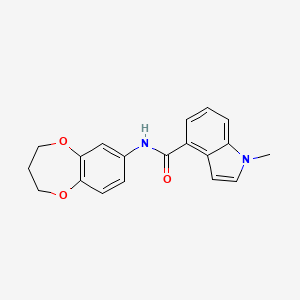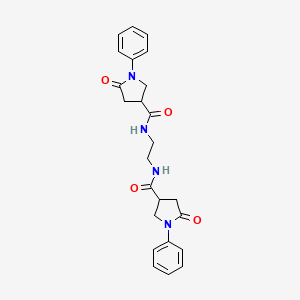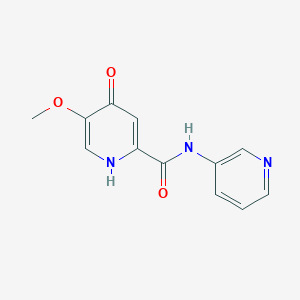![molecular formula C22H27N5O4 B10995523 N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10995523.png)
N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and an acetylamino group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Acetylamino Intermediate: The initial step involves the acetylation of 2-methoxyaniline to form 5-(acetylamino)-2-methoxyaniline. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.
Coupling with Piperazine: The acetylamino intermediate is then coupled with 4-phenylpiperazine. This step often involves the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The acetylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide can be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could make it useful in the treatment of diseases, particularly those involving protein misfolding or aggregation.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The acetylamino and piperazine groups may facilitate binding to these targets, while the phenyl group could enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-methylpiperazine-1-carboxamide: Similar structure but with a methyl group instead of a phenyl group.
N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-ethylpiperazine-1-carboxamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups. The presence of both an acetylamino group and a phenyl group attached to the piperazine ring provides a distinct set of chemical properties and potential biological activities that are not found in its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H27N5O4 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H27N5O4/c1-16(28)24-17-8-9-20(31-2)19(14-17)25-21(29)15-23-22(30)27-12-10-26(11-13-27)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,23,30)(H,24,28)(H,25,29) |
InChI Key |
SPCAIFFQOYHBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10995451.png)
![6-fluoro-3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-4-piperidinyl}-1,2-benzisoxazole](/img/structure/B10995458.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B10995467.png)
![Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10995487.png)
![N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10995495.png)
![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10995503.png)
![3-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B10995505.png)


![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10995520.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B10995527.png)
![N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10995528.png)

![N-(1H-benzimidazol-2-ylmethyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10995535.png)
